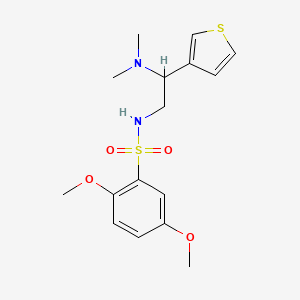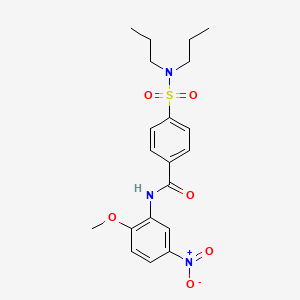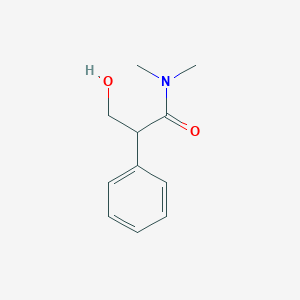
Methyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate, commonly known as DCMIX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains both an isoxazole and a carboxylate functional group.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Theoretical Studies
Experimental and Theoretical Structural Studies : A study focused on the structural analysis of isoxazole derivatives, highlighting their potential in exhibiting promising immunological activity. The research involved both experimental and theoretical structural studies, employing Kohn–Sham density functional theory (DFT) to compare crystallographic structures with theoretical calculations. This approach provides insights into the molecular parameters critical for quantum molecular similarity investigations, contributing to the understanding of isoxazole derivatives' immunological potential (Jezierska et al., 2003).
Synthetic Chemistry Applications
Synthesis of Novel Aziridine Esters : Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has been utilized as an efficient alkylating agent for synthesizing aziridine esters from various five-membered aromatic heterocycles. This work demonstrates the compound's role in organic synthesis, particularly in the creation of pyrroloimidazoles and the production of 2,6-dichlorobenzaldehyde (Alves et al., 2000).
Potential Biological Activity
Synthesis and Biological Activity of Novel Comenic Acid Derivatives : Research into comenic acid derivatives containing isoxazole and isothiazole moieties revealed a synergistic effect in mixtures with the antitumor drug Temobel used in brain tumor chemotherapy. This highlights the potential biological applications of isoxazole derivatives in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).
Green Chemistry and Antimicrobial Activity
Aqueous Phase Synthesis and Antimicrobial Activity : A study on the synthesis of 3-methyl-4H-isoxazol-5-one azo dyes through green chemistry principles showed significant antibacterial and antifungal activity, particularly against Staphylococcus aureus and Candida albicans. This research underscores the importance of isoxazole derivatives in developing new antimicrobial agents via environmentally friendly methods (Banpurkar et al., 2018).
Herbicidal Activity
Herbicidal Activity of Isoxazoline Derivatives : The synthesis and assessment of a 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline derivative demonstrated potent herbicidal activity and rice selectivity under various conditions, indicating the potential of such compounds in agricultural applications (Hwang et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate is a compound with potential biological interests . .
Biochemical Pathways
Isoxazole compounds are known to bind to biological targets based on their chemical diversity , suggesting that this compound may interact with multiple pathways.
Eigenschaften
IUPAC Name |
methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-11(15)8-5-9(17-14-8)10-6(12)3-2-4-7(10)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTOALBWPJJZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)
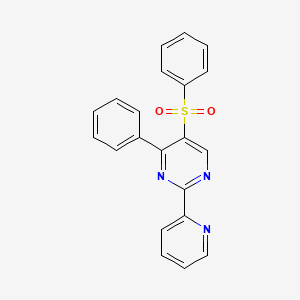
![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)
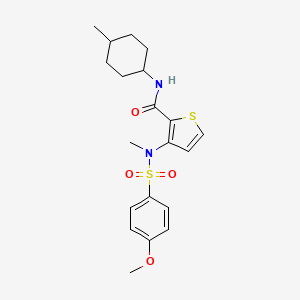
![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)
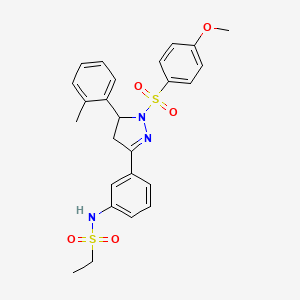
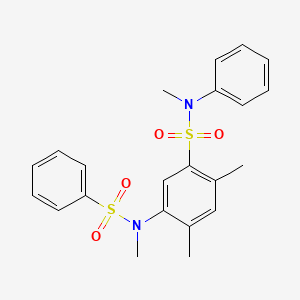
![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)
